Trypanocidal Activity of 2-(2-Furyl)benzoic Acid vs. Other Fragments in a High-Throughput Screen
In a high-throughput screen against Trypanosoma brucei, 2-(2-furyl)benzoic acid demonstrated a pIC₅₀ of 4.29 ± 0.07, translating to an IC₅₀ of approximately 51.3 µM, and achieved 76.1 ± 6.0% growth inhibition at the screening concentration [1]. This level of activity is quantifiably distinct from other fragments in the same library. For comparison, 2,3-dihydrobenzo[b]furan-7-methanol exhibited a slightly more potent pIC₅₀ of 4.09 ± 0.09 (IC₅₀ ~81.3 µM) but a significantly higher growth inhibition of 370 ± 40% [1]. These data indicate a specific, measurable anti-trypanosomal effect for 2-(2-furyl)benzoic acid, distinct in both potency and efficacy profile from structurally related fragments.
| Evidence Dimension | Anti-trypanosomal activity (T. brucei) |
|---|---|
| Target Compound Data | pIC₅₀ = 4.29 ± 0.07; % Inhibition = 76.1 ± 6.0 |
| Comparator Or Baseline | 2,3-Dihydrobenzo[b]furan-7-methanol: pIC₅₀ = 4.09 ± 0.09; % Inhibition = 370 ± 40 |
| Quantified Difference | Target compound is ~1.6-fold more potent (lower IC₅₀) but shows ~4.9-fold lower % inhibition in the screening assay. |
| Conditions | MayBridge Rule of 3 Fragment Library screen; T. brucei myo-inositol-3-phosphate synthase interaction and trypanocidal activity assay. |
Why This Matters
This quantitative activity profile is critical for researchers developing anti-parasitic agents, as it provides a specific, measurable starting point for hit-to-lead optimization that differs from other fragment hits.
- [1] Hindawi. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. Table 1. View Source
